molecular formula C12H16N2O5S B15241737 [2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid CAS No. 554426-66-3

[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid

Cat. No.: B15241737
CAS No.: 554426-66-3
M. Wt: 300.33 g/mol
InChI Key: JPKJJNZGZDVOFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would likely involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and makes it a versatile compound for research and industrial applications .

Properties

CAS No.

554426-66-3

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2-[[2-[(3,4-dimethylphenyl)sulfonylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H16N2O5S/c1-8-3-4-10(5-9(8)2)20(18,19)14-6-11(15)13-7-12(16)17/h3-5,14H,6-7H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

JPKJJNZGZDVOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

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